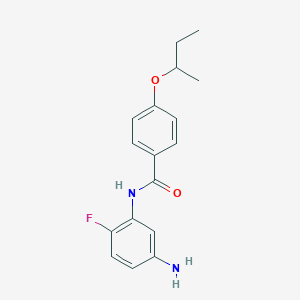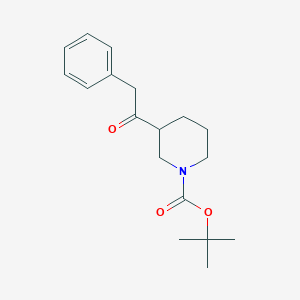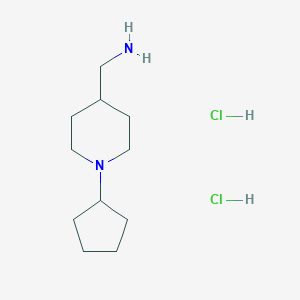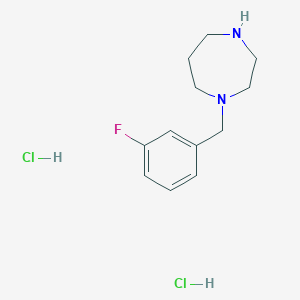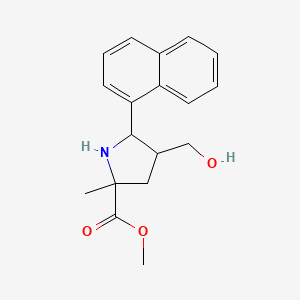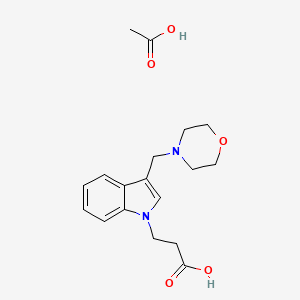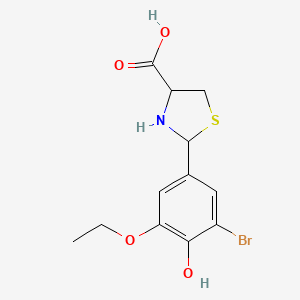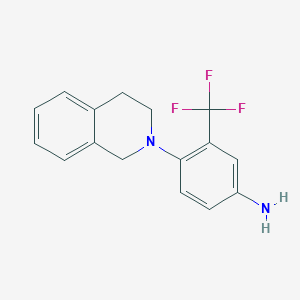
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine
Übersicht
Beschreibung
The compound “4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine” appears to be a complex organic molecule. It contains an isoquinoline group, which is a type of heterocyclic aromatic organic compound. The trifluoromethyl group (-CF3) is a functional group in organofluorines that has the formula -CF3. The presence of these groups could suggest potential applications in medicinal chemistry or materials science.
Synthesis Analysis
Without specific literature or patents, it’s challenging to provide a detailed synthesis analysis. However, the synthesis of similar compounds often involves the formation of the isoquinoline ring, possibly through a Pictet-Spengler or Bischler-Napieralski reaction, followed by the introduction of the trifluoromethylphenyl group.Molecular Structure Analysis
The molecular structure would likely show aromaticity in the isoquinoline portion of the molecule, with sp2 hybridization. The trifluoromethyl group would introduce a degree of electronegativity.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich isoquinoline and the electron-withdrawing trifluoromethyl group. This could make the compound susceptible to electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially influencing its solubility and stability.Wissenschaftliche Forschungsanwendungen
- Summary of the Application : [18F]MC225 is a selective substrate for P-glycoprotein (P-gp) that has good metabolic stability and shows higher baseline uptake compared with other P-gp substrates such as ®-[11C]Verapamil . It is used as a tracer for measuring P-glycoprotein function at the blood-brain barrier .
- Methods of Application or Experimental Procedures : The production of [18F]MC225 was automated on a CFN-MPS200 multipurpose synthesizer . The acute toxicity of MC225 was evaluated at a dose of 2.5 mg/kg bodyweight, which is more than 10,000-fold the postulated maximum clinical dose of [18F]MC225 . The mutagenicity of MC225 was studied by a reverse mutation test using Salmonella typhimurium and Escherichia coli (Ames test) . In vivo biodistribution and dosimetry studies of [18F]MC225 were carried out in normal mice .
- Results or Outcomes : No acute toxicity of MC225 or [18F]MC225 injection was found . No mutagenic activity was observed for MC225 . The biodistribution study demonstrated both hepatobiliary and renal excretion of radioactivity . The most critical organ was the pancreas, with (63.8 μGy/MBq) or without urination (63.9 μGy/MBq) at 360 min after injection . The estimated effective dose (μSv/MBq) with and without urination at 360 min after injection was calculated as 15.7 and 16.9, respectively .
Safety And Hazards
Without specific data, it’s difficult to comment on the safety and hazards of this compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound.
Zukünftige Richtungen
Future research could explore the potential applications of this compound, particularly in fields like medicinal chemistry or materials science. Further studies could also investigate its physical and chemical properties, reactivity, and safety profile.
Please note that this is a general analysis based on the structure of the compound. For a more accurate and detailed analysis, specific studies and experimental data are needed.
Eigenschaften
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2/c17-16(18,19)14-9-13(20)5-6-15(14)21-8-7-11-3-1-2-4-12(11)10-21/h1-6,9H,7-8,10,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORPLZHXGJMWBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(C=C(C=C3)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40661679 | |
| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dihydro-1H-isoquinolin-2-yl)-3-trifluoromethylphenylamine | |
CAS RN |
914348-87-1 | |
| Record name | 4-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40661679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



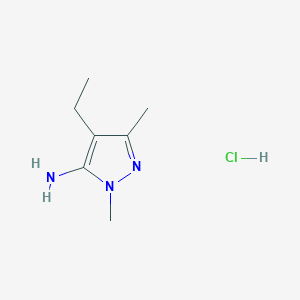
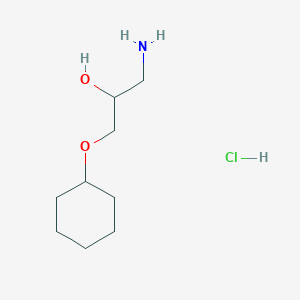
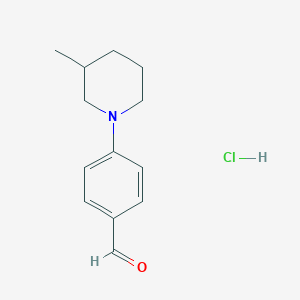
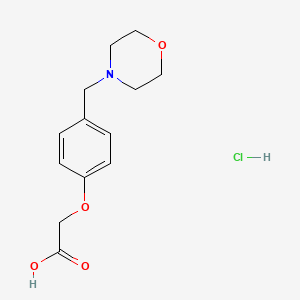
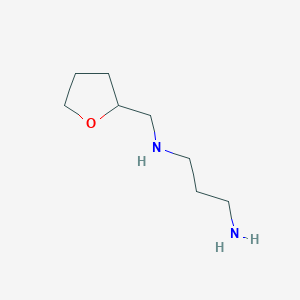
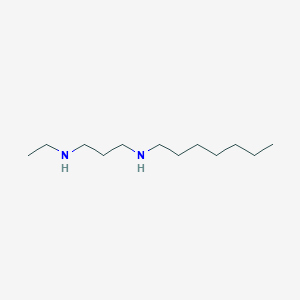
![N-Ethyl-N-[2-(2-ethylpiperidin-1-YL)ethyl]amine](/img/structure/B1388965.png)
